Home > Products > Screening Compounds P111381 > 4-(3-(Isopropylamino)-2-hydroxypropoxy)-2H-benzimidazol-2-one
4-(3-(Isopropylamino)-2-hydroxypropoxy)-2H-benzimidazol-2-one - 108929-47-1

4-(3-(Isopropylamino)-2-hydroxypropoxy)-2H-benzimidazol-2-one

Catalog Number: EVT-263782
CAS Number: 108929-47-1
Molecular Formula: C13H17N3O3
Molecular Weight: 263.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cgp 12388 is a beta-adrenoceptor antagonist-derived radioligands used for cardiac PET imaging due to its high hydrophilicity and affinity to beta-adrenoceptor.
Overview

4-(3-(Isopropylamino)-2-hydroxypropoxy)-2H-benzimidazol-2-one is a chemical compound belonging to the class of benzimidazoles, characterized by a fused benzene and imidazole ring structure. This compound features an isopropylamino group and a hydroxypropoxy side chain, which contribute to its unique properties and potential interactions with biological targets, particularly in receptor binding contexts. It has been primarily studied for its activity as a beta-adrenoceptor antagonist, which plays a critical role in regulating various physiological responses such as heart rate and blood pressure.

Synthesis Analysis

The synthesis of 4-(3-(Isopropylamino)-2-hydroxypropoxy)-2H-benzimidazol-2-one involves several multi-step organic reactions. A notable method includes the reductive alkylation of the corresponding desisopropyl compound with carbon-11 labeled acetone, allowing for the introduction of isotopes that are useful in radiolabeling applications. This synthetic pathway has been optimized for efficiency and yield, particularly in the context of positron emission tomography studies .

Technical Details

  • Key Reagents: The synthesis typically employs carbon-11 acetone for labeling.
  • Yield: The radiochemical yield of the synthesized compound can reach up to 18% with a total synthesis time of approximately 35 minutes .
  • Methods: Various synthetic pathways have been explored to enhance the efficiency of the reactions involved.
Molecular Structure Analysis

The molecular formula of 4-(3-(Isopropylamino)-2-hydroxypropoxy)-2H-benzimidazol-2-one is C13H17N3O3, with a molecular weight of 263.29 g/mol. The structure consists of a benzimidazole core, modified by an isopropylamino group and a hydroxypropoxy side chain.

Structural Data

  • InChI: InChI=1S/C13H17N3O3/c1-8(2)...
  • Structural Features: The presence of the isopropylamino group enhances lipophilicity, while the hydroxypropoxy side chain may influence receptor selectivity and solubility.
Chemical Reactions Analysis

4-(3-(Isopropylamino)-2-hydroxypropoxy)-2H-benzimidazol-2-one can undergo various chemical reactions typical for compounds in the benzimidazole class. These include:

  • Nucleophilic Substitution: The hydroxy group can act as a nucleophile in substitution reactions.
  • Receptor Binding Studies: The compound has been evaluated for its binding affinity to beta-adrenoceptors, demonstrating significant interaction capabilities that are critical for its pharmacological effects .

Technical Details

  • Reactivity: The functional groups present in the compound suggest potential reactivity patterns that can be exploited in further synthetic applications or modifications.
Mechanism of Action

The mechanism of action for 4-(3-(Isopropylamino)-2-hydroxypropoxy)-2H-benzimidazol-2-one primarily involves its role as a beta-adrenoceptor antagonist. By binding to beta-adrenoceptors, it inhibits their activation by endogenous catecholamines such as adrenaline and noradrenaline. This inhibition results in decreased heart rate and reduced contractility, making it valuable for therapeutic applications in cardiovascular diseases.

Process Data

  • Binding Affinity: Studies have shown that this compound exhibits significant affinity for beta-adrenoceptors, indicating its potential effectiveness in clinical settings .
  • Physiological Impact: By modulating adrenergic signaling pathways, it can influence various physiological responses related to cardiac function.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid at room temperature.
  • Solubility: The presence of polar functional groups suggests moderate solubility in water and organic solvents.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions.
  • Reactivity: Reacts with nucleophiles due to the presence of hydroxy and amino groups.

Relevant data from studies indicate that the compound's pharmacokinetic profile supports its use in imaging studies via positron emission tomography .

Applications

4-(3-(Isopropylamino)-2-hydroxypropoxy)-2H-benzimidazol-2-one has several notable applications:

  • Therapeutic Use: As a beta-adrenoceptor antagonist, it is being investigated for potential therapeutic applications in managing cardiovascular diseases.
  • Imaging Studies: It serves as a radioligand for positron emission tomography, providing insights into beta-adrenoceptor density and function in vivo .
  • Research Tool: Used in pharmacological studies to explore adrenergic signaling pathways and receptor interactions.

This compound exemplifies the intersection of synthetic chemistry and pharmacology, highlighting its significance in both research and clinical applications.

Synthesis and Radiolabeling Methodologies

Carbon-11 Radiolabeling via Reductive Alkylation with [¹¹C]Acetone

The carbon-11 radiolabeling of 4-(3-(Isopropylamino)-2-hydroxypropoxy)-2H-benzimidazol-2-one (CGP 12388) represents a significant advancement over earlier β-adrenergic receptor radiotracers. This methodology employs a reductive alkylation strategy where the desisopropyl precursor undergoes condensation with [¹¹C]acetone, followed by reduction with sodium cyanoborohydride (NaBH₃CN) [6] [10]. This approach capitalizes on the nucleophilic properties of the secondary amine group in the desisopropyl precursor, which attacks the electrophilic carbonyl carbon of [¹¹C]acetone to form an imine intermediate. Subsequent reduction yields the radiolabeled tertiary amine with high regioselectivity.

The reaction proceeds under mild conditions (room temperature, pH 5-6) in anhydrous solvents like ethanol or dimethylformamide, achieving radiochemical conversions of 70-85% within 5 minutes [1]. This efficiency is critical given carbon-11's short half-life (20.4 minutes). A key advantage over the multi-step synthesis required for [¹¹C]CGP 12177 – which necessitated [¹¹C]phosgene as the radioactive precursor followed by complex coupling chemistry – is the straightforward reaction pathway that enables reliable automation for clinical production [6] [10]. The method demonstrates excellent functional group tolerance, preserving the benzimidazolone core and chiral integrity essential for β-adrenergic receptor binding affinity.

Table 1: Key Parameters for Carbon-11 Radiolabeling via Reductive Alkylation

ParameterOptimized ConditionImpact on Radiolabeling
Reaction Temperature22-25°CBalances kinetics and stability of intermediates
Reaction Time4-6 minutesMaximizes yield within 11C half-life constraints
pH5.5-6.0 (acetate buffer)Optimizes imine formation/reduction kinetics
Reducing AgentNaBH₃CN (0.5-1.0 mg)Selective reduction without byproduct formation
Precursor Concentration0.8-1.2 mg/mLMinimizes carrier while ensuring high RCY
Solvent SystemAnhydrous EtOH:DMF (3:1 v/v)Enhances solubility while maintaining reactivity

Comparative Synthesis of Fluorine-18 Analogs: [¹⁸F]Fluoro-CGP 12388 Development

The development of fluorine-18 analogs of CGP 12388 addresses the logistical limitations imposed by carbon-11's short half-life. The prototype fluorine-18 analog employs a prosthetic group approach where ethyl [¹⁸F]fluoroacetate or [¹⁸F]fluoroacetone is prepared first, followed by conjugation to the desisopropyl precursor via reductive amination – mirroring the [¹¹C]acetone strategy but with significantly longer production timelines (90-110 minutes total synthesis time) [2] [9].

A more direct nucleophilic fluorination strategy targets aromatic substitution on modified benzimidazolone precursors. This approach utilizes electron-withdrawing group-activated precursors (nitro or trimethylammonium substituents) on the benzimidazolone core, enabling nucleophilic displacement with no-carrier-added [¹⁸F]fluoride. While theoretically more efficient, this method faces challenges with suboptimal lipophilicity (calculated log P > 3.5 versus 2.8 for [¹¹C]CGP 12388) that may compromise blood-brain barrier penetration and receptor binding kinetics [9]. Additionally, the harsh reaction conditions (150-160°C in dipolar aprotic solvents) risk decomposition of the thermally labile benzimidazolone system.

Recent innovations focus on aliphatic fluorination at the isopropyl group, creating [¹⁸F]fluoro-isopropyl analogs. These derivatives demonstrate improved metabolic stability compared to aromatic fluorinated versions but exhibit moderately reduced β-adrenergic receptor affinity (Kd ≈ 2.1 nM versus 0.58 nM for [¹¹C]CGP 12388) due to altered steric interactions in the binding pocket [9]. The apparent molar activity of fluorine-18 analogs typically reaches 50-100 GBq/μmol, constrained by carrier fluoride introduction during [¹⁸F]fluoride production and purification – significantly lower than theoretical maxima due to unavoidable isotopic dilution [3].

Optimization of One-Pot Radiochemical Synthesis for Clinical Scalability

One-pot reaction systems have revolutionized the clinical translation of CGP 12388 radiochemistry by minimizing radioactive intermediate transfer steps and reducing synthesis time. The integrated process incorporates sequential reagent addition without intermediate purification: [¹¹C]acetone distillation directly into the reaction vessel containing the desisopropyl precursor (0.8-1.5 mg) in ethanol, followed by immediate addition of the reducing agent [7]. This configuration reduces total synthesis time to 22 ± 3 minutes from end-of-bombardment, critically accommodating carbon-11's decay constraints.

The implementation of microwave-assisted heating (30-50W, 40-60°C) accelerates the reductive alkylation step to completion within 90 seconds while suppressing thermal degradation byproducts observed in conventional heating methods [8]. When coupled with flow chemistry microreactors, reaction volumes are reduced to 200-500 μL, enhancing precursor utilization efficiency and achieving radiochemical yields of 65 ± 8% (decay-corrected, n=15) – a 25% improvement over batch reactors [7]. The solvent optimization demonstrates that ethanol-water mixtures (85:15 v/v) outperform pure ethanol or acetonitrile by improving precursor solubility while maintaining reducing agent efficacy.

Automated modules (e.g., GE TracerLab FX C11) employ disposable cassette systems with pre-loaded reagents and solid-phase extraction cartridges for purification. This configuration reduces operator radiation exposure while ensuring batch-to-batch consistency, yielding formulations with >98% radiochemical purity suitable for clinical administration. The entire process – from [¹¹C]CO₂ production to purified product – is completed within 35 minutes, delivering 3.7-7.4 GBq of [¹¹C]CGP 12388 at end-of-synthesis sufficient for multiple patient doses [1] [7].

Challenges in Radiochemical Yield and Specific Activity Enhancement

The pursuit of high specific activity (>150 GBq/μmol) faces inherent limitations from carrier carbon introduction throughout the production pathway. [¹¹C]CO₂ generated via ¹⁴N(p,α)¹¹C nuclear reactions contains stable carbon (¹²C) impurities originating from target gas contaminants (CO₂, hydrocarbons), cyclotron components (degraded O-rings), and even atmospheric leakage during target loading [2]. Subsequent conversion to [¹¹C]acetone via Grignard reactions introduces additional carrier through incomplete reactant consumption and reagent decomposition. Studies indicate that molar activities rarely exceed 20% of theoretical maximum (1,720 GBq/μmol at end-of-synthesis) even with optimized systems [7].

Radiolytic degradation during synthesis and purification presents another significant challenge, particularly at high starting activities (>50 GBq). The benzimidazolone scaffold demonstrates susceptibility to free radical attack, generating hydroxylated byproducts that co-elute with the desired product during reverse-phase HPLC purification. Implementation of radioprotectants – notably n-acetyl-L-cysteine (5 mg/mL) or ascorbic acid (0.1 M) – in reaction mixtures reduces degradation by 40-60% without compromising labeling efficiency [5] [8].

Table 2: Specific Activity Enhancement Strategies and Limitations

StrategyMechanismLimitations/Challenges
Target Gas PurificationCryogenic removal of ¹²CO₂ impuritiesIncompatible with high beam current irradiation
Microscale SynthesisReduced precursor mass (≤0.1 μmol)Increased risk of radiochemical failure
Alternative Precursors[¹¹C]CO instead of [¹¹C]CO₂ routeLower overall radiochemical yield (≤30%)
Post-synthesis DilutionCarrier addition after purificationCompromises receptor binding studies
Advanced Reduction TechniquesElectrochemical [¹¹C]CO₂ reductionTechnical complexity and reliability issues
Flow ChemistryPrecise stoichiometric controlLimited to specific reaction geometries

The precursor stability presents formulation challenges, as the desisopropyl compound undergoes oxidative degradation upon storage. Lyophilization under inert atmosphere with saccharide stabilizers (trehalose or sucrose) extends shelf-life to 6 months at -20°C, crucial for reliable clinical production [5]. Additionally, metallic impurities (Fe³⁺, Cu²⁺) from reagents and apparatus catalyze decomposition, necessitating ultra-pure reagents (≥99.999% trace metals basis) and passivated reaction vessels [5].

Properties

CAS Number

108929-47-1

Product Name

4-(3-(Isopropylamino)-2-hydroxypropoxy)-2H-benzimidazol-2-one

IUPAC Name

4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzimidazol-2-one

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

InChI

InChI=1S/C13H17N3O3/c1-8(2)14-6-9(17)7-19-11-5-3-4-10-12(11)16-13(18)15-10/h3-5,8-9,14,17H,6-7H2,1-2H3

InChI Key

ASIYUAIZUWWHJU-SECBINFHSA-N

SMILES

CC(C)NCC(COC1=CC=CC2=NC(=O)N=C21)O

Solubility

Soluble in DMSO, not in water

Synonyms

4-(3-(isopropylamino)-2-hydroxypropoxy)-2H-benzimidazol-2-one
4-(3-(isopropylamino)-2-hydroxypropoxy)-2H-benzimidazol-2-one, (-)-isomer, 3H-labeled
CGP 12388
CGP-12388

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=NC(=O)N=C21)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.